5-Methyl DL-glutamate

Vue d'ensemble

Description

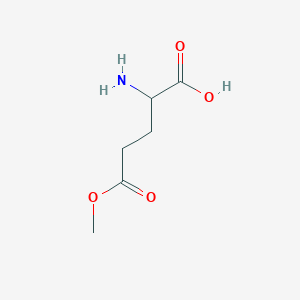

Glutamate, gamma-methyl ester, also known as glutamic acid, γ-methyl ester, belongs to the class of organic compounds known as glutamic acid and derivatives. Glutamic acid and derivatives are compounds containing glutamic acid or a derivative thereof resulting from reaction of glutamic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Glutamate, gamma-methyl ester is soluble (in water) and a moderately acidic compound (based on its pKa).

Mécanisme D'action

Target of Action

The primary target of H-DL-GLU(OME)-OH is believed to be the glutamate receptors , specifically the metabotropic glutamate receptors (mGluRs) and ionotropic glutamate receptors (iGluRs) . Glutamate receptors play a crucial role in the central nervous system, mediating excitatory synaptic transmission .

Mode of Action

H-DL-GLU(OME)-OH, as a glutamate derivative, is likely to interact with its targets, the glutamate receptors, in a similar manner to glutamate. Glutamate activates both ionotropic and metabotropic glutamate receptors . The interaction of H-DL-GLU(OME)-OH with these receptors could lead to changes in the cellular processes regulated by these receptors .

Biochemical Pathways

The interaction of H-DL-GLU(OME)-OH with glutamate receptors can affect various biochemical pathways. Glutamate is involved in many aspects of normal brain function, including cognition, memory, and learning . Therefore, H-DL-GLU(OME)-OH could potentially influence these processes.

Pharmacokinetics

It is known that free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into l-glutamine, which the brain uses for fuel and protein synthesis . It is possible that H-DL-GLU(OME)-OH may have similar properties.

Result of Action

The molecular and cellular effects of H-DL-GLU(OME)-OH’s action are likely to be diverse, given the wide range of processes regulated by glutamate receptors. For instance, it could potentially influence neuronal excitability, synaptic plasticity, and various aspects of cognitive function .

Analyse Biochimique

Biochemical Properties

5-Methyl DL-glutamate participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. Glutamate, from which this compound is derived, is involved in different metabolic pathways and serves as a precursor for the synthesis of various metabolites

Cellular Effects

Glutamate, the parent compound, has excitatory effects on nerve cells and can excite cells to their death in a process referred to as “excitotoxicity” . It’s plausible that this compound may have similar effects, but this needs to be confirmed through experimental studies.

Metabolic Pathways

This compound is likely involved in the metabolic pathways of glutamate, as it is a derivative of this amino acid

Activité Biologique

5-Methyl DL-glutamate (5-MDLG) is an analog of glutamate, a crucial neurotransmitter in the central nervous system. Understanding its biological activity is essential for elucidating its potential therapeutic applications and implications in various physiological and pathological conditions. This article compiles findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by the addition of a methyl group at the fifth carbon of the glutamate backbone. This modification influences its interaction with glutamate receptors, particularly the metabotropic glutamate receptor 5 (mGluR5), which plays a significant role in synaptic plasticity and neurotransmission.

5-MDLG primarily acts as an agonist at mGluR5, which has been implicated in various neurological disorders, including schizophrenia and major depressive disorder (MDD). The activation of mGluR5 by 5-MDLG leads to downstream signaling cascades that affect neuronal excitability and synaptic transmission.

Table 1: Comparison of Glutamate and this compound

| Property | Glutamate | This compound |

|---|---|---|

| Structure | Amino acid | Methylated amino acid |

| Receptor Interaction | NMDA, AMPA | Primarily mGluR5 |

| Role in Neurotransmission | Major excitatory neurotransmitter | Modulates excitatory signaling |

| Clinical Implications | Neurotoxicity in excess | Potential therapeutic agent |

Neuroprotection and Neurotoxicity

Research indicates that while glutamate is essential for normal brain function, excessive levels can lead to neurotoxicity through excitotoxic mechanisms. Conversely, 5-MDLG has shown neuroprotective properties in certain contexts. For instance, studies have demonstrated that it can mitigate the effects of oxidative stress in neuronal cultures, suggesting a protective role against neurodegenerative processes .

Impact on Neuropsychiatric Disorders

The modulation of mGluR5 by 5-MDLG has been linked to improvements in behavioral deficits associated with schizophrenia. In animal models, administration of 5-MDLG has been shown to reverse hyperlocomotion induced by NMDA antagonists, which is a hallmark of schizophrenia-related behaviors . Moreover, its potential role in alleviating symptoms of MDD has garnered attention, as alterations in glutamatergic signaling are implicated in the pathophysiology of this disorder .

Case Studies and Research Findings

- Schizophrenia Model : A study using mGluR5 knockout mice demonstrated that administration of 5-MDLG reversed locomotor disruptions caused by NMDA antagonists. This indicates its potential as a therapeutic agent for schizophrenia .

- Major Depressive Disorder : Research involving positron emission tomography (PET) scans revealed that individuals with MDD exhibit altered mGluR5 availability. Supplementation with 5-MDLG may restore normal receptor function and improve mood-related symptoms .

- Neuroprotective Effects : In vitro studies have shown that 5-MDLG can protect neurons from oxidative damage induced by reactive oxygen species (ROS), highlighting its potential utility in treating neurodegenerative diseases .

Applications De Recherche Scientifique

Modulation of Metabotropic Glutamate Receptors

5-Methyl DL-glutamate serves as a significant modulator of mGluRs, which are G protein-coupled receptors that play crucial roles in synaptic transmission and plasticity. The modulation of these receptors is essential for various neurological functions and has implications for treating several psychiatric and neurodegenerative disorders.

Applications in Neurological Disorders

The therapeutic potential of 5-MDLG extends to various neurological disorders, including:

- Major Depressive Disorder (MDD) : Studies have highlighted the involvement of the glutamatergic system in MDD, with altered glutamate neurotransmission being a significant factor. Modulating mGluR5 with compounds like 5-MDLG may offer rapid relief from depressive symptoms by restoring glutamate balance .

- Schizophrenia : The positive modulation of mGluR5 by 5-MDLG has been associated with reversing cellular effects induced by NMDA receptor antagonists, suggesting its potential use in treating cognitive deficits related to schizophrenia .

- Cognitive Impairments : There is growing evidence that mGluR modulation can aid in addressing cognitive impairments across various neurodevelopmental and psychiatric disorders. 5-MDLG may play a role here by enhancing synaptic plasticity and neurotransmitter release .

Case Study: Major Depressive Disorder

A study utilizing positron emission tomography (PET) examined the role of mGluR5 in individuals with MDD compared to healthy controls. It was found that higher levels of glutamate were present in the anterior cingulate cortex (ACC) of MDD patients, indicating a potential target for treatment with glutamate modulators like 5-MDLG .

Case Study: Schizophrenia

In a preclinical model, the administration of 5-MDLG demonstrated an ability to reverse NMDA antagonist-induced disruptions in neuronal activity within the prefrontal cortex. This effect was linked to improvements in behavioral outcomes associated with schizophrenia models .

Summary Table of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Major Depressive Disorder | Modulation of mGluR5 and glutamate levels | Rapid relief from depressive symptoms |

| Schizophrenia | Positive allosteric modulation of NMDA receptors | Amelioration of cognitive deficits |

| Neurodegenerative Diseases | Neuroprotective effects via mGluR activation | Mitigation of neuronal damage |

| Cognitive Impairments | Enhancement of synaptic plasticity | Improvement in cognitive functions |

Propriétés

IUPAC Name |

2-amino-5-methoxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEYCCHDTIDZAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28677-37-4 | |

| Record name | Glutamic acid, 5-methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28677-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20859653 | |

| Record name | 2-Amino-5-methoxy-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14487-45-7, 1499-55-4 | |

| Record name | 5-Methyl hydrogen glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14487-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5)-Methyl L-hydrogen glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl DL-glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014487457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1499-55-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl DL-glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.